molecular formula C13H10FN3O B2837423 (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448074-06-3

(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2837423
CAS No.: 1448074-06-3
M. Wt: 243.241
InChI Key: JWLTXXZDKDGLAO-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic compound that combines a fluorinated phenyl group with a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be synthesized via cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones. The fluorophenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the fluorophenyl and pyrrolo[3,4-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
  • (4-Bromophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
  • (4-Methylphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Uniqueness

Compared to its analogs, (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic characteristics and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLTXXZDKDGLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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